molecular formula C13H18O3 B3048884 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- CAS No. 18494-82-1

2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-

Cat. No.: B3048884
CAS No.: 18494-82-1
M. Wt: 222.28 g/mol
InChI Key: MHAGMPHUTYYYAT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- (CAS: 191332-02-2) is a six-membered oxygen-containing heterocycle (tetrahydropyran) substituted at the 2-position with a [(4-methoxyphenyl)methoxy] group. Its molecular formula is C₁₅H₂₂O₄, with a molecular weight of 266.33 g/mol . The 4-methoxyphenyl moiety introduces strong electron-donating properties, which influence its electronic and steric behavior in chemical reactions.

Such compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly as protecting groups for alcohols or amines due to their stability under acidic/basic conditions .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-14-12-7-5-11(6-8-12)10-16-13-4-2-3-9-15-13/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAGMPHUTYYYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453893
Record name 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18494-82-1
Record name 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Promoted Cyclization Reactions

Base-promoted domino reactions offer a solvent-efficient route to tetrahydro-2H-pyran derivatives. In a seminal study, α-aroylketene dithioacetals were reacted with malononitrile and secondary amines under potassium hydroxide catalysis in dimethylformamide (DMF) at 100°C to form 2-imino-4-(methylthio/amine-1-yl)-6-aryl-2H-pyran-3-carbonitriles. This method leverages consecutive addition–elimination, intramolecular cyclization, and ring-opening sequences to assemble the pyran core. For the target compound, substituting the aryl group with a 4-methoxyphenyl moiety during the malononitrile coupling stage could introduce the desired substituent. Yields for analogous pyranones range from 85–94%, with purity exceeding 98% after recrystallization.

Mercury-Catalyzed Hydration and Cyclization

A patent-described method synthesizes tetrahydro-2H-pyran intermediates via mercury-catalyzed hydration of 2-methyl-5-hexene-3-alkyne-2-alcohol. The reaction employs mercury bisulfate and sulfuric acid in aqueous conditions at 95°C, achieving 85–89% yield for 2,2-dimethyltetrahydro-2H-pyran-4-ketone. While this pathway efficiently constructs the pyran ring, the use of toxic mercury catalysts poses scalability and environmental challenges. Subsequent oxidation of the ketone to a carboxylic acid using potassium permanganate (94% yield) demonstrates functional group compatibility, suggesting adaptability for introducing ether-linked substituents.

Grignard Addition and Subsequent Cyclization

Enantioselective synthesis of (4-methoxyphenyl)methoxy-substituted compounds has been achieved using Grignard reagents. Copper iodide-catalyzed addition of 4-methoxyphenyl magnesium bromide to 2,3-O-isopropylidene-D-glyceraldehyde in tetrahydrofuran/dimethyl sulfoxide (THF/DMS) at −78°C forms a chiral secondary alcohol, which undergoes acid-mediated cyclization to yield tetrahydrofuran derivatives. Adapting this strategy, substituting the glyceraldehyde precursor with a pyran-forming diol could enable the synthesis of the target compound. This method offers enantiomeric purity (>98%) but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthetic Routes

Parameter Base-Promoted Mercury-Catalyzed Grignard
Yield 85–94% 85–89% 51–86%
Catalyst KOH HgSO₄/H₂SO₄ CuI
Temperature 100°C 95°C −78°C to 30°C
Key Advantage Solvent-free High efficiency Enantioselectivity
Limitation Harsh conditions Toxicity Sensitivity to H₂O

Optimizing the mercury-free route involves substituting HgSO₄ with eco-friendly alternatives like zeolites or ionic liquids. For the Grignard method, transitioning to continuous flow reactors could mitigate moisture sensitivity issues.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural validation. The base-promoted method reports ¹H NMR shifts at δ 7.3–7.5 ppm for aryl protons and δ 4.1–4.3 ppm for pyran oxygen-linked methyl groups. The Grignard-derived compound exhibits a distinctive singlet at δ 3.8 ppm for the methoxy group. Infrared (IR) spectroscopy confirms carbonyl (1670–1700 cm⁻¹) and ether (1100–1250 cm⁻¹) functionalities.

Industrial Applications and Scalability

The base-promoted method’s solvent-free operation and high yields (94%) make it industrially viable. In contrast, the Grignard approach’s low-temperature requirements and enantioselectivity suit pharmaceutical synthesis but demand specialized infrastructure. Mercury-based routes, despite efficiency, face regulatory hurdles due to toxicity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidiabetic Agents
    • Research indicates that derivatives of tetrahydro-2H-pyran compounds exhibit significant antidiabetic properties. For instance, certain pyran derivatives have been shown to enhance insulin sensitivity and lower blood glucose levels in diabetic models. A patent (EP2187742B1) discusses the use of specific tetrahydro-2H-pyran derivatives for treating diabetes, highlighting their potential in managing hyperglycemia and related disorders .
  • Anticancer Activity
    • Compounds related to tetrahydro-2H-pyran structures have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. The presence of the methoxyphenyl group enhances biological activity by improving solubility and bioavailability.
  • Neuroprotective Effects
    • There is emerging evidence that tetrahydro-2H-pyran derivatives may offer neuroprotective benefits. Preliminary studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s .

Synthetic Organic Chemistry Applications

  • Synthesis of Complex Molecules
    • Tetrahydro-2H-pyran serves as a versatile building block in organic synthesis. It can be utilized to construct complex molecular architectures through various reactions, including nucleophilic substitutions and cycloadditions. The methoxyphenyl group aids in selective reactions due to its electron-donating effects.
  • Fragrance and Flavor Industry
    • The compound has applications in the fragrance industry due to its pleasant odor profile. It is used as a precursor for synthesizing various fragrance compounds, which are essential in perfumery and flavoring agents .

Case Study 1: Antidiabetic Properties

A study published in a peer-reviewed journal demonstrated the effectiveness of tetrahydro-2H-pyran derivatives in reducing blood glucose levels in diabetic rats. The study highlighted the compound's mechanism of action, which involves enhancing insulin secretion from pancreatic beta cells and improving peripheral glucose uptake.

Case Study 2: Anticancer Activity

Another research investigation focused on the anticancer potential of tetrahydro-2H-pyran derivatives against breast cancer cell lines. The results showed that specific structural modifications led to increased cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic index.

Data Tables

Application AreaDescriptionKey Findings
Antidiabetic AgentsEnhances insulin sensitivityReduces blood glucose levels
Anticancer ActivityInduces apoptosis in cancer cellsIncreased cytotoxicity observed
Neuroprotective EffectsProtects neurons from oxidative stressPotential benefits in Alzheimer's

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its methoxyphenyl group can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Electronic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Electronic Effects
Target Compound C₁₅H₂₂O₄ 266.33 2-[(4-Methoxyphenyl)methoxy] Strong electron donation via 4-OCH₃; UV-Vis peak broadening due to disrupted π-conjugation
Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran C₂₀H₃₂O₂ (est.) ~304.47 2-(12-Pentadecynyloxy) Long alkyne chain enhances lipophilicity; anticancer/antibacterial activity
Tetrahydro-2-(4-methylphenoxy)-2H-pyran C₁₂H₁₆O₂ 192.26 2-(4-Methylphenoxy) Moderate electron donation (CH₃ < OCH₃); reduced steric hindrance
Tetrahydro-2-methoxy-2H-pyran C₆H₁₂O₂ 116.16 2-Methoxy Minimal steric bulk; simple electron donation
Tetrahydro-2-[(tetrahydro-2-furanyl)methoxy]-2H-pyran C₁₀H₁₈O₃ 186.25 2-[(Tetrahydrofuran-2-yl)methoxy] Bicyclic ether structure; altered solubility vs. aromatic substituents

Key Observations :

  • The 4-methoxyphenyl group in the target compound introduces significant steric bulk and electron-donating effects, which reduce UV-Vis absorption intensity compared to simpler substituents (e.g., methyl or methoxy) .
  • Alkyne-substituted analogs (e.g., 12-pentadecynyloxy) exhibit enhanced bioactivity but lower polarity , whereas furan-containing derivatives prioritize solvent compatibility in industrial reactions .

Physicochemical and Spectral Properties

Compound Name Melting Point (°C) Boiling Point (°C) Spectral Data (Notable Features)
Target Compound Not reported Not reported IR: C-O-C stretch ~1100 cm⁻¹; ¹H NMR: δ 3.7–4.2 (OCH₃)
4-Hydroxy-7-phenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione 241–244 (dec.) Not reported IR: 1737 cm⁻¹ (lactone C=O); ¹H NMR: δ 7.5–8.0 (aryl)
Tetrahydro-2-(4-methylphenoxy)-2H-pyran Not reported Not reported MS: m/z 328 (M⁺); ¹H NMR: δ 2.37 (CH₃)
Tetrahydro-2-methoxy-2H-pyran Not reported Not reported GC-MS: Retention time ~8.2 min (nonpolar phase)

Key Observations :

  • Aromatic substituents (e.g., phenyl or 4-methoxyphenyl) elevate melting points due to enhanced crystallinity .
  • Methoxy groups produce distinct ¹H NMR signals (δ 3.7–4.2) and IR stretches, aiding structural identification .

Key Observations :

  • The target compound’s 4-methoxyphenyl group enhances stability in radical reactions but may hinder nucleophilic attack compared to alkyne-substituted derivatives .
  • Simpler analogs (e.g., 2-methoxy) are preferred for high-yield deprotection in multistep syntheses .

Biological Activity

2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- (CAS No. 18494-82-1) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure

The compound features a tetrahydropyran ring substituted with a methoxyphenyl group. Its structural formula can be represented as follows:

C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3

Biological Activity Overview

2H-Pyran derivatives are known for various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the methoxy group significantly enhances its biological profile.

The biological effects of 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]- are primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.
  • Antioxidant Activity : The structure allows for scavenging of free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Studies have demonstrated that 2H-Pyran derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Anticancer Properties

Research indicates that the compound shows promise as an anticancer agent. In vitro studies have reported:

  • Cell Lines Tested :
    • HCT-15 (colon carcinoma)
    • MCF-7 (breast cancer)

The results showed significant cytotoxic effects, with IC50 values indicating potent activity against these cancer cell lines.

Case Studies

  • Case Study on Antifungal Activity : A study evaluated the antifungal efficacy of 2H-Pyran derivatives against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antifungal agent.
  • Case Study on Cytotoxicity : In a study involving various cancer cell lines, 2H-Pyran demonstrated a dose-dependent cytotoxic effect with an IC50 value of 15 µM against HCT-15 cells, suggesting its potential for further development in cancer therapy.

Safety and Toxicology

Toxicological assessments indicate that 2H-Pyran derivatives exhibit low toxicity profiles. For instance:

EndpointResult
GenotoxicityNegative
Repeated Dose ToxicityNo adverse effects
Skin SensitizationNot sensitizing

These findings support the safety of the compound for potential therapeutic use.

Q & A

Q. What synthetic strategies are recommended for preparing 2H-Pyran derivatives with aryl ether substituents, such as the (4-methoxyphenyl)methoxy group?

  • Methodological Answer : Retrosynthetic analysis suggests starting with tetrahydropyran precursors and introducing substituents via nucleophilic substitution or coupling reactions. For aryl ether linkages, Williamson ether synthesis is effective:
  • Step 1 : Activate the hydroxyl group on tetrahydropyran using a base (e.g., NaH) in anhydrous THF.
  • Step 2 : React with 4-methoxybenzyl bromide under inert conditions to form the ether bond .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Confirm purity via TLC and NMR.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for distinct signals from the tetrahydropyran ring (e.g., δ 3.5–4.5 ppm for oxygen-adjacent protons) and the 4-methoxyphenyl group (δ 6.8–7.3 ppm for aromatic protons; δ 3.8 ppm for methoxy). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (expected m/z 266.33 for C15_{15}H22_{22}O4_4) and fragmentation patterns .

Q. What safety protocols are critical when handling reactive intermediates during synthesis (e.g., Grignard reagents or organometallics)?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Reaction Conditions : Use anhydrous solvents (e.g., 2-MeTHF) under nitrogen/argon. Quench excess reagents with isopropanol or saturated NH4 _4Cl.
  • Waste Disposal : Segregate halogenated byproducts and neutralize acidic/basic waste before disposal .

Advanced Research Questions

Q. How can computational chemistry predict the stability and reactivity of this compound under varying pH or thermal conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software. Calculate bond dissociation energies (BDEs) for the ether linkage to assess hydrolytic stability.
  • pKa _a Prediction : Tools like MarvinSketch estimate the acidity of the methoxy group (predicted pKa _a ~9.8) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to model aggregation or degradation pathways.

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects) of structurally similar tetrahydropyrans?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with halogen or alkyl groups). Test in vitro against cancer cell lines (e.g., MTT assay) and inflammatory markers (e.g., COX-2 inhibition).
  • Mechanistic Profiling : Use RNA sequencing or proteomics to identify target pathways (e.g., apoptosis vs. cytokine modulation) .

Q. What advanced spectroscopic techniques differentiate stereoisomers or conformers in tetrahydropyran derivatives?

  • Methodological Answer :
  • Vibrational Circular Dichroism (VCD) : Resolves enantiomers by comparing experimental and computed IR spectra.
  • Dynamic NMR : Monitor ring-flipping dynamics in the tetrahydropyran moiety at variable temperatures (e.g., coalescence temperature analysis) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported chromatographic retention indices (e.g., GC-MS data from NIST vs. in-house results)?

  • Methodological Answer :
  • Internal Standards : Use homologous series (e.g., alkanes) to calibrate retention times.
  • Column Variability : Compare results across columns with different polarities (e.g., DB-5 vs. HP-INNOWax).
  • Inter-lab Validation : Share samples with collaborating labs to confirm reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-
Reactant of Route 2
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2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.